Cas no 912444-00-9 (Veliparib)

Veliparib structure
Veliparib structure
Nome do Produto:Veliparib
N.o CAS:912444-00-9
MF:C13H16N4O
MW:244.292342185974
MDL:MFCD18253018
CID:796900
PubChem ID:11960529

Veliparib Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Benzimidazole-7-carboxamide,2-[(2R)-2-methyl-2-pyrrolidinyl]-
    • ABT 888
    • Veliparib
    • (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
    • (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
    • 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide
    • 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
    • ABT-888
    • ABT-888 Veliparib
    • ABT-888 (Veliparib)
    • Veliparib (ABT-888)
    • Veliparib (ABT-888,NSC 737664)
    • (R)-1-Boc-2-piperidineacetic acid
    • (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl) acetic acid
    • (R)-N-Boc-2-piperidine acetic acid
    • 2-[(2R)-1-(tert-butoxycarbonyl)hexahydro-2-pyridinyl]acetic acid
    • ABT888
    • 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide
    • 01O4K0631N
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4-
    • (2r)-2-(7-Carbamoyl-1h-Benzimidazol-2-Yl)-2-Methylpyrrolidinium
    • 2-
    • 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]- (9CI)
    • 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide (ACI)
    • 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide
    • A 861695
    • Veliparib ER
    • (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
    • SCHEMBL422318
    • NSC752840
    • NCGC00250404-15
    • AKOS017343746
    • 912444-00-9 (free base)
    • NSC-752840
    • CCG-264771
    • Veliparib free base
    • AKOS015951440
    • HY-10129
    • A-861695
    • VELIPARIB [USAN]
    • benzimidazole carboxamide, 3a
    • VELIPARIB [INN]
    • AC-23330
    • SB16480
    • 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-7-carboxamide
    • BDBM209932
    • 1H-Benzimidazole-4-carboxamide, 2-((2R)-2-methyl-2-pyrrolidinyl)-
    • VELIPARIB [JAN]
    • A861695
    • BDBM27135
    • D09692
    • NSC-737664
    • EX-7209
    • GTPL7417
    • DTXSID90238456
    • SMR004701290
    • VELIPARIB [WHO-DD]
    • 78P
    • NCGC00250404-01
    • Veliparib [USAN:INN]
    • PARP-1 INHIBITOR ABT-888
    • 2-((r)-2-methylpyrrolidin-2-yl)-1h-benzimidazole-4-carboxamide
    • BRD-K87142802-001-02-7
    • CHEMBL506871
    • Q7919041
    • 912444-00-9
    • EX-A001
    • CS-0076
    • AS-19397
    • s1004
    • UNII-01O4K0631N
    • NSC737664
    • Veliparib (JAN/USAN/INN)
    • DB07232
    • J-505211
    • ABT-695
    • NS00072993
    • 1H-BENZIMIDAZOLE-7-CARBOXAMIDE, 2-((2R)-2-METHYL-2-PYRROLIDINYL)-
    • Veliparib (ABT-888 hydrochloride)
    • MLS006010184
    • CHEBI:62880
    • ABT888 (free base)?
    • NCGC00250404-17
    • 2-((2R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
    • MFCD16661059
    • MDL: MFCD18253018
    • Inchi: 1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
    • Chave InChI: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
    • SMILES: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N

Propriedades Computadas

  • Massa Exacta: 244.132411g/mol
  • Carga de Superfície: 0
  • XLogP3: 0.5
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 244.132411g/mol
  • Massa monoisotópica: 244.132411g/mol
  • Superfície polar topológica: 83.8Ų
  • Contagem de Átomos Pesados: 18
  • Complexidade: 348
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Densidade: 1.274
  • Ponto de ebulição: 579.023°C at 760 mmHg
  • Ponto de Flash: 304.0±27.3 °C
  • Índice de Refracção: 1.653
  • PSA: 2.47340
  • LogP: 3.00000
  • Pressão de vapor: 0.0±1.6 mmHg at 25°C

Veliparib Informações de segurança

Veliparib Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Veliparib Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0411-1g
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
912444-00-9 98%
1g
¥13002.24 2025-01-20
Ambeed
A164131-10mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
912444-00-9 98%
10mg
$16.0 2025-02-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0411-100mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
912444-00-9 98%
100mg
¥1923.67 2025-01-20
Ambeed
A164131-250mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
912444-00-9 98%
250mg
$106.0 2025-02-19
Axon Medchem
1593-2 x 25 mg
ABT 888
912444-00-9 99%
2 x 25 mg
€260.00 2023-07-10
eNovation Chemicals LLC
Y1123155-250mg
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
912444-00-9 95%
250mg
$510 2024-07-28
Key Organics Ltd
AS-19397-1MG
Veliparib
912444-00-9 >98%
1mg
£36.00 2025-02-08
DC Chemicals
DC8899-100 mg
ABT888 (free base)
912444-00-9 >98%
100mg
$250.0 2022-03-01
Chemenu
CM374814-10mg
Veliparib
912444-00-9 95%+
10mg
$118 2022-03-01
Chemenu
CM374814-250mg
Veliparib
912444-00-9 95%+
250mg
$477 2022-03-01

Veliparib Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Acetic acid ;  2 h, reflux; cooled
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C; -78 °C → rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ;  cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ;  2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dimethoxyethane ;  rt; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  cooled; 5 h, 52 °C
1.3 Reagents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  276 kPa, rt
3.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ;  2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  cooled; 2 h, cooled; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ;  2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 6

Condições de reacção
Referência
Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
Kolaczkowski, Lawrence ; et al, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Chloroform ;  8 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ;  cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
6.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ;  2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  276 kPa, rt
2.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ;  2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ;  2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Thionyl chloride ;  cooled; 20 min, rt; 3 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ;  2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Synthetic Routes 11

Condições de reacção
Referência
Co-encapsulation of methylene blue and PARP-inhibitor into poly(lactic-Co-glycolic acid) nanoparticles for enhanced PDT of cancer
Magalhaes, Jessica A.; et al, Nanomaterials, 2021, 11(6),

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Pyridine ,  1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ;  2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 207 kPa, rt
Referência
Improved synthesis of PARP antagonist veliparib
Lu, Tian-xiang; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479

Veliparib Raw materials

Veliparib Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:912444-00-9)Veliparib
A24888
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):190.0/665.0